molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

2-(Methylamino)pyridine-3-methanol

Cat. No.: B1309440
CAS No.: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Methylamino)pyridine-3-methanol (CAS: 32399-12-5) is a pyridine derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure features a methylamino group (-NHCH₃) at the 2-position and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring. This combination of functional groups enables diverse interactions in biological systems and synthetic applications, particularly as an intermediate in drug development (e.g., isavuconazole) .

Scientific Research Applications

2-(Methylamino)pyridine-3-methanol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyridine-3-methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Density : 1.191 g/cm³
  • Boiling Point : 312.2°C at 760 mmHg
  • Flash Point : 142.6°C
  • Hazard Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), necessitating precautions such as P261 (avoid breathing dust) and P280 (wear protective gloves) .

Applications The compound serves as a versatile building block in medicinal chemistry due to its reactive hydroxymethyl group, which allows further functionalization.

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Methylamino)pyridine-3-methanol and analogous pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
This compound C₇H₁₀N₂O -NHCH₃ (2), -CH₂OH (3) 138.17 Drug intermediate (e.g., isavuconazole); hydrogen-bonding capability
(2-Chloro-5-methylpyridin-3-yl)methanol C₇H₈ClNO -Cl (2), -CH₃ (5), -CH₂OH (3) 157.60 Synthetic intermediate; chloro group enables cross-coupling reactions
[2-(Dimethylamino)-3-pyridinyl]methanol C₈H₁₂N₂O -N(CH₃)₂ (2), -CH₂OH (3) 152.19 Enhanced steric bulk; potential solubility modifier
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O -NH₂ (2), -CH₂OH (4) 124.14 Higher basicity due to -NH₂; hydrogen-bond donor
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol C₆H₅ClFNO -Cl (2), -F (6), -CH₂OH (3) 159.56 Increased lipophilicity; halogen-mediated reactivity

Structural and Functional Analysis

  • Substituent Effects: Methylamino vs. Hydroxymethyl vs. Halogens: The hydroxymethyl group (-CH₂OH) offers a site for conjugation or oxidation, unlike chloro or fluoro substituents, which are typically inert or serve as leaving groups. Halogenated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, influencing their pharmacokinetic profiles .
  • Biological Activity: demonstrates that structural modifications at the 2-position significantly impact binding affinity. For instance, replacing a para-amino group with a bulkier 2-(methylamino) ethanol group in a CDK9 inhibitor reduced potency by two-fold (IC₅₀ from 3.4 µM to 6.2 µM) due to loss of critical interactions . This underscores the importance of substituent size and orientation in drug design.

Toxicity and Handling

  • The target compound’s hazard profile (H302, H318) is distinct from halogenated derivatives, which may pose additional environmental risks due to halogen persistence.

Biological Activity

2-(Methylamino)pyridine-3-methanol, a compound with the chemical formula C7_7H10_10N2_2O, is gaining attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methylamino group at the second position and a hydroxymethyl group at the third position. This configuration suggests potential for hydrogen bonding and interactions with various biological targets, making it a subject of interest in drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which are summarized below:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Receptor Interaction : The compound has been shown to interact with various receptors, which could have implications in treating conditions such as depression and anxiety.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Notable methods include:

  • Reduction Reactions : Utilizing reducing agents like sodium borohydride in the presence of Lewis acids to convert pyridine derivatives into the desired compound.
  • Continuous Flow Synthesis : A simplified bench-top continuous flow setup has been employed to produce this compound more efficiently compared to traditional batch processes.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Studies : Research focused on the compound's ability to modulate neurotransmitter systems has shown promise in animal models for anxiety and depression treatments. The compound demonstrated selective serotonin reuptake inhibition, indicating its potential role as an antidepressant .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
2-AminopyridineAmino group at position 2Known for synthesizing agrochemicals
3-MethylaminopyridineMethylamino group at position 3Exhibits unique pharmacological properties
4-(Methylamino)pyridineMethylamino group at position 4Often used as an intermediate in drug synthesis
2-(Dimethylamino)pyridineDimethylamino group at position 2More lipophilic, affecting pharmacokinetics

The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interaction with serotonin receptors. This interaction may enhance serotonergic activity, contributing to its antidepressant-like effects observed in preclinical studies.

Q & A

Q. Basic: What established synthetic routes exist for 2-(Methylamino)pyridine-3-methanol, and how do reaction conditions influence yield?

Answer:
Two primary synthetic methodologies are documented:

  • Reductive Amination Pathway : A tricyclic intermediate (e.g., compound XII in ) is reduced using LiAlH₄-AlCl₃ in ethyl ether to yield the target compound. This method emphasizes steric control, with yields dependent on reaction temperature (optimized at 0–5°C) and stoichiometric ratios of the reducing agent .
  • Catalytic Reduction : A palladium-catalyzed reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine in an aqueous acidic medium (e.g., HCl) achieves partial deactivation of the catalyst, minimizing over-reduction byproducts. Catalyst loading (5–10 wt%) and pH control (pH 2–3) are critical for >80% yield .

Key Variables :

  • Solvent polarity (ether vs. dioxane) affects intermediate stability.
  • Acidic conditions in catalytic methods prevent undesired side reactions like N-demethylation.

Q. Basic: Which spectroscopic techniques are recommended for characterizing this compound, and what diagnostic peaks validate its structure?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : A singlet at δ 3.2–3.4 ppm (N-methyl group) and a broad peak at δ 4.8–5.2 ppm (–OH) confirm functional groups. Aromatic protons (pyridine ring) appear as multiplets between δ 7.0–8.5 ppm .
    • ¹³C NMR : The hydroxymethyl carbon resonates at δ 60–65 ppm, while the N-methyl carbon appears at δ 35–40 ppm.
  • FTIR : Strong O–H stretch (~3200–3400 cm⁻¹) and C–N stretch (~1250 cm⁻¹) are key identifiers .
  • Mass Spectrometry : The molecular ion peak at m/z 138.17 (M⁺) aligns with the molecular formula C₇H₁₀N₂O .

Q. Advanced: How do competing reaction pathways during synthesis lead to byproduct formation, and what mitigation strategies exist?

Answer:

  • Byproduct Sources :
    • Over-reduction : LiAlH₄ may reduce the pyridine ring, forming tetrahydro derivatives. Use of milder agents (e.g., NaBH₄ with NiCl₂) or low temperatures (–20°C) suppresses this .
    • N-Demethylation : Acidic conditions in catalytic methods can cleave the N–CH₃ bond. Buffering the reaction at pH 4–5 with acetate salts minimizes this .
  • Mitigation :
    • Chromatographic monitoring (HPLC with UV detection at 254 nm) identifies byproducts early.
    • Purification via recrystallization (ethanol/water mixtures) improves purity to >98% .

Q. Advanced: What challenges arise in analyzing the stereochemical purity of this compound, and which chiral resolution methods are effective?

Answer:

  • Chiral Centers : The hydroxymethyl group adjacent to the pyridine ring introduces stereochemical complexity, often leading to racemic mixtures.
  • Analytical Methods :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention time differences (~2–3 min) resolve enantiomers .
    • Polarimetry : Specific rotation values ([α]ᴅ²⁵ ±15°) distinguish enantiomers but require high-purity samples.
  • Synthesis Control : Asymmetric catalysis (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90% .

Q. Application: How does the structural configuration of this compound influence its role as an intermediate in isavuconazole synthesis?

Answer:

  • Key Interactions :
    • The hydroxymethyl group participates in hydrogen bonding with fungal CYP51 enzymes, critical for isavuconazole’s antifungal activity.
    • The N-methyl group enhances lipophilicity , improving membrane permeability .
  • Synthetic Utility :
    • The compound serves as a precursor for introducing the pyridine-methanol moiety into isavuconazole’s core structure via nucleophilic substitution (e.g., replacing chloride in α-bromoacetophenone derivatives) .

Q. Data Contradiction: How can researchers resolve discrepancies in reported stability data for this compound?

Answer:

  • Stability Variables :
    • Humidity Sensitivity : Hygroscopicity (observed in analogues like (6-methyl-pyridin-3-yl)-methanol) causes decomposition; storage under argon with molecular sieves is recommended .
    • Thermal Degradation : Boiling point discrepancies (reported as 330°C in vs. lower values in similar derivatives) arise from impurities. Differential Scanning Calorimetry (DSC) under inert gas clarifies decomposition thresholds .
  • Resolution : Cross-validate data using multiple techniques (e.g., TGA for thermal stability, Karl Fischer titration for moisture content) .

Q. Advanced: What computational modeling approaches predict the reactivity of this compound in complex reaction systems?

Answer:

  • DFT Calculations :
    • B3LYP/6-31G(d) models predict nucleophilic attack sites (e.g., hydroxymethyl oxygen) and transition states for substitution reactions .
    • Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM), aligning with experimental yields in dioxane .
  • MD Simulations : Predict aggregation tendencies in aqueous solutions, informing formulation strategies for drug intermediates .

Properties

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406224
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-12-5
Record name 2-(Methylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32399-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylamino)pyridin-3-yl]methanol
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Synthesis routes and methods I

Procedure details

To a solution of t-butyl 2-(methylamino)nicotinate (45.0 g, 0.216 mol) in dry THF (500 mL) cooled in an ice-bath was added LiAlH4 (9.84 g, 0.259 mol) portionwise over a period of 30 min. After stiring for 1 h at 0° C., the mixture was warmed to room temperature and stirred for 2 h. After cooling in an ice-bath, the excess LiAlH4 was decomposed completely by the careful addition of H2O (10 mL) and 1N NaOH aqueous solution (10 mL). Na2SO4 (100 g) was added and the mixture was filtered through a pad of celite. The filtrate was evaporated under reduced pressure and the resulting residue was purified by column chromatography (400 g of silica gel, eluent: DCM/MeOH=20/1−10/1) to give the desire product which was further purified by recrystallization from DCM-hexane to give 3-hydroxymethyl-2-(N-methylamino)pyridine (m) (22.7 g, 76%); 1H NMR (CDCl3): δ 2.30 (brs, 1H), 3.01 (d, J=4.6 Hz, 3H), 4.58 (s, 2H), 5.40 (brs, 1H), 6.50 (dd, J=5.1 and 7.3 Hz, 1H), 7.21 (dd, J=1.7 and 7.3 Hz, 1H), 8.08 (dd, J=1.7 and 5.1 Hz, 1H).
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Synthesis routes and methods II

Procedure details

Under a nitrogen gas stream, 14.4 g (0.38 mol) of lithium aluminum hydride was added to tetrahydrofuran (300 mL) under ice cooling, and a tetrahydrofuran (100 mL) solution of crude 2-(methylamino)nicotinic acid was added dropwise to the above mixture. The resulting mixture was stirred overnight at room temperature. Ethyl acetate was added to the reaction mixture, and 152 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was purified by column chromatography (ethyl acetate:n-hexane=1:1 to 4:1). Thus, 9.10 g (yield: 35%) of the title compound was obtained as a pale yellow viscous product.
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35%

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